molecular formula C14H28N4 B11747877 [3-(diethylamino)propyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine

[3-(diethylamino)propyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11747877
M. Wt: 252.40 g/mol
InChI Key: HGMTXOBMGPKGTE-UHFFFAOYSA-N
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Description

[3-(diethylamino)propyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine is a synthetic organic compound that belongs to the class of amines It is characterized by the presence of a diethylamino group attached to a propyl chain, which is further connected to a pyrazolylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(diethylamino)propyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine typically involves a multi-step process:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic conditions.

    Alkylation: The next step involves the alkylation of the pyrazole ring with an ethyl halide to introduce the ethyl group at the 1-position.

    Attachment of the Propyl Chain: The propyl chain with the diethylamino group is introduced through a nucleophilic substitution reaction. This involves the reaction of the pyrazole derivative with 3-chloropropyl diethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propyl chain, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkoxides, thiolates, and amines can be employed under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the diethylamino group.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [3-(diethylamino)propyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a ligand in receptor studies. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of [3-(diethylamino)propyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [3-(dimethylamino)propyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine
  • [3-(diethylamino)propyl][(1-methyl-4-methyl-1H-pyrazol-5-yl)methyl]amine
  • [3-(diethylamino)propyl][(1-ethyl-4-ethyl-1H-pyrazol-5-yl)methyl]amine

Uniqueness

[3-(diethylamino)propyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine is unique due to the specific combination of the diethylamino group and the pyrazole ring. This combination imparts distinct physicochemical properties, such as solubility and reactivity, which differentiate it from similar compounds. Additionally, the presence of the ethyl group at the 1-position of the pyrazole ring further enhances its uniqueness by influencing its steric and electronic characteristics.

Properties

Molecular Formula

C14H28N4

Molecular Weight

252.40 g/mol

IUPAC Name

N',N'-diethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]propane-1,3-diamine

InChI

InChI=1S/C14H28N4/c1-5-17(6-2)10-8-9-15-12-14-13(4)11-16-18(14)7-3/h11,15H,5-10,12H2,1-4H3

InChI Key

HGMTXOBMGPKGTE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNCCCN(CC)CC

Origin of Product

United States

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